
1-Methoxy-2-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(trifluoromethoxy)naphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a methoxy group and a trifluoromethoxy group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to make trifluoromethoxy-containing compounds more accessible . The reaction conditions often involve the use of volatile reagents that require careful handling.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the volatile reagents. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Methoxy-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-2-(trifluoromethyl)naphthalene
- 1-Methoxy-2-(methoxy)naphthalene
- 1-Methoxy-2-(fluoromethoxy)naphthalene
Comparison: 1-Methoxy-2-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds
Eigenschaften
Molekularformel |
C12H9F3O2 |
|---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
1-methoxy-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O2/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)17-12(13,14)15/h2-7H,1H3 |
InChI-Schlüssel |
JZOHWJQZTLDOQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=CC=CC=C21)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






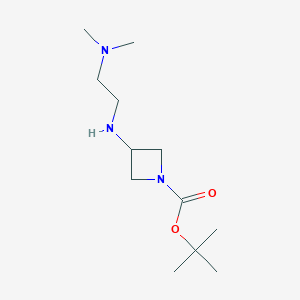

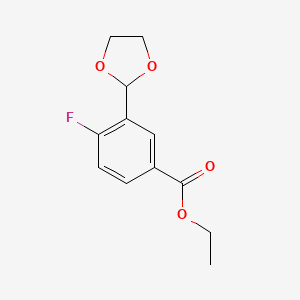
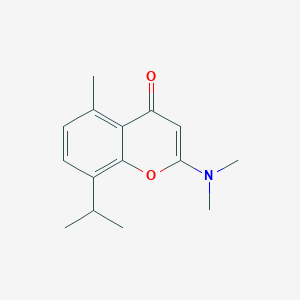
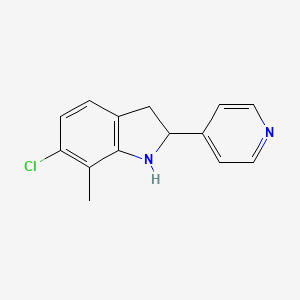
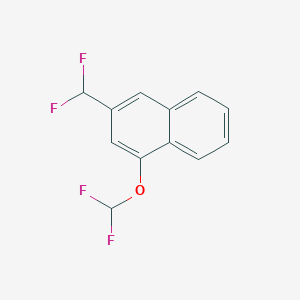
![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

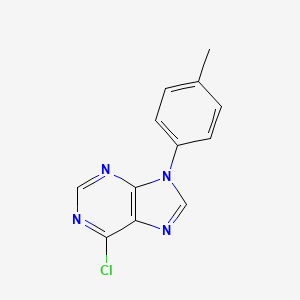
![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
